8-Fluoro-1-naphthoic acid
Overview
Description
8-Fluoro-1-naphthoic acid is a chemical compound with the molecular formula C11H7FO2 . It has a molecular weight of 190.17 .
Synthesis Analysis
The synthesis of 8-Fluoro-1-naphthoic acid involves several steps. One method involves the conversion of a compound known as 15 to 6 using HF–pyridine . The reaction works well at 60 °C and at room temperature, although it takes more than 2 days to complete at room temperature . The reaction yields 6 in 87% to 90% yields with consistently low levels of the des-fluoro impurity .
Molecular Structure Analysis
8-Fluoro-1-naphthoic acid contains a total of 22 bonds; 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Chemical Reactions Analysis
The chemical reactions involving 8-Fluoro-1-naphthoic acid are complex and varied. For instance, derivatives of 1,8-Naphthalimide have been synthesized via an aromatic nucleophilic substitution reaction . These derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents .
Scientific Research Applications
Application 1: Fluorescent Molecules in Biological, Chemical, and Medical Fields
- Summary of the Application : 8-Fluoro-1-naphthoic acid is used in the synthesis of 1,8-Naphthalimides (NIs), which are widely used as fluorescent molecules in biological, chemical, and medical fields. NIs show high stability and various fluorescence properties under different conditions .
- Methods of Application : Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction. Their photophysical properties have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) .
- Results or Outcomes : All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents. Particularly molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 .
Application 2: Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine
- Summary of the Application : 8-Fluoro-1-naphthoic acid is used in the synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine .
- Methods of Application : The synthesis involves the reaction of 1H-naphtho[1,8-de][1,2,3]triazine with HF-pyridine under mild conditions .
- Results or Outcomes : The reaction worked equally well at 60 °C and at room temperature, although it took more than 2 days to complete at room temperature .
Application 3: Inhibitor of Yersinia PTP YopH
- Summary of the Application : 8-Fluoro-1-naphthoic acid is used as an inhibitor of Yersinia PTP YopH . It contains an extended aromatic system .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The IC50 value was measured, but the specific value was not provided in the source .
Safety And Hazards
8-Fluoro-1-naphthoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
properties
IUPAC Name |
8-fluoronaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLKWNFNGFWAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446032 | |
Record name | 8-Fluoro-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-1-naphthoic acid | |
CAS RN |
405196-33-0 | |
Record name | 8-Fluoro-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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